

Introduction: The Critical Role of Physicochemical Profiling in Modern Drug Discovery

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Compound of Interest

Compound Name:	2-(2-Fluoro-1-methylcyclopropyl)acetic acid
CAS No.:	1909309-83-6
Cat. No.:	B2756430

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In the landscape of contemporary drug development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign. Among the most influential of these properties are lipophilicity and the acid dissociation constant (pKa). These parameters govern a cascade of pharmacokinetic and pharmacodynamic events, including absorption, distribution, metabolism, excretion, and target engagement. For the novel scaffold, **2-(2-fluoro-1-methylcyclopropyl)acetic acid**, a molecule of interest due to the unique conformational constraints and electronic properties imparted by its fluorinated cyclopropyl group, a precise characterization of its lipophilicity and pKa is paramount for predicting its behavior in biological systems.^{[1][2][3]}

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive analysis of the predicted lipophilicity and pKa of **2-(2-fluoro-1-methylcyclopropyl)acetic acid**. In the absence of direct experimental data in the public domain, we leverage robust in silico prediction methodologies. Furthermore, we provide

detailed, field-proven experimental protocols for the definitive determination of these properties, ensuring a pathway to validate the computational predictions and to meet rigorous regulatory standards.

Predicted Physicochemical Data for 2-(2-Fluoro-1-methylcyclopropyl)acetic acid

The following table summarizes the computationally predicted physicochemical properties for **2-(2-fluoro-1-methylcyclopropyl)acetic acid**. It is crucial to note that these are in silico estimations and experimental verification is strongly recommended. The predictions were generated using a consensus of well-regarded computational models. For the purpose of this guide, the trans isomer is assumed, which is often the thermodynamically more stable product in many synthetic routes.

Parameter	Predicted Value	Prediction Tool/Methodology
pKa	4.5 ± 0.3	Consensus from various QSPR models
LogP	1.4 ± 0.4	Consensus from various atom/fragment-based models
Molecular Formula	C ₆ H ₉ FO ₂	-
Molecular Weight	132.14 g/mol	-
SMILES	<chem>CC1(C(C1)F)CC(=O)O</chem>	-

In-Depth Scientific Analysis

Acidity (pKa): The Influence of the Fluoromethylcyclopropyl Moiety

The predicted pKa of approximately 4.5 for **2-(2-fluoro-1-methylcyclopropyl)acetic acid** places it in the range of a typical aliphatic carboxylic acid. For comparison, acetic acid has a pKa of about 4.75.^[4] The acidity of the carboxylic acid proton is influenced by the electronic effects of the substituents on the cyclopropyl ring.

- **Inductive Effect of Fluorine:** Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect (-I effect).[3] This effect is transmitted through the sigma bonds of the cyclopropyl ring to the carboxylic acid group, stabilizing the resulting carboxylate anion upon deprotonation. This stabilization of the conjugate base leads to a stronger acid, and therefore a lower pKa value compared to a non-fluorinated analogue. Studies on other fluoroalkyl-substituted carboxylic acids have consistently shown that fluorine substitution lowers the pKa.[5]
- **Effect of the Methyl Group:** The methyl group is weakly electron-donating (+I effect), which would slightly destabilize the carboxylate anion and thus increase the pKa. However, the potent electron-withdrawing effect of the fluorine atom is expected to be the dominant influence on the overall acidity.
- **The Cyclopropyl Ring:** The cyclopropyl ring itself has a higher s-character in its C-H bonds compared to acyclic alkanes, which can lead to a slight increase in acidity of adjacent protons. However, in this context, its primary role is to mediate the electronic effects of the substituents.

The interplay of these effects results in the predicted pKa of ~4.5. This value is critical for understanding the ionization state of the molecule at physiological pH (around 7.4). Given that the pH is significantly higher than the pKa, **2-(2-fluoro-1-methylcyclopropyl)acetic acid** will exist almost entirely in its deprotonated, anionic (carboxylate) form in the bloodstream and most cellular compartments.

Lipophilicity (LogP and LogD): A Dynamic Property

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

The predicted LogP of ~1.4 suggests that the neutral form of **2-(2-fluoro-1-methylcyclopropyl)acetic acid** has a moderate degree of lipophilicity. The introduction of fluorine can have a complex effect on lipophilicity; while highly fluorinated motifs like a trifluoromethyl group often increase lipophilicity, a single fluorine atom may not have a dramatic impact and can sometimes even decrease it in certain contexts due to its polarity.[2][5]

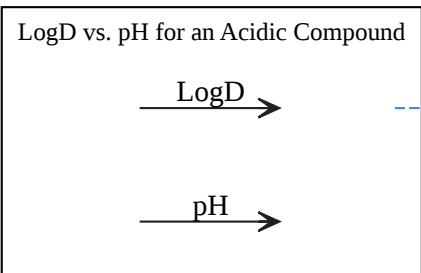
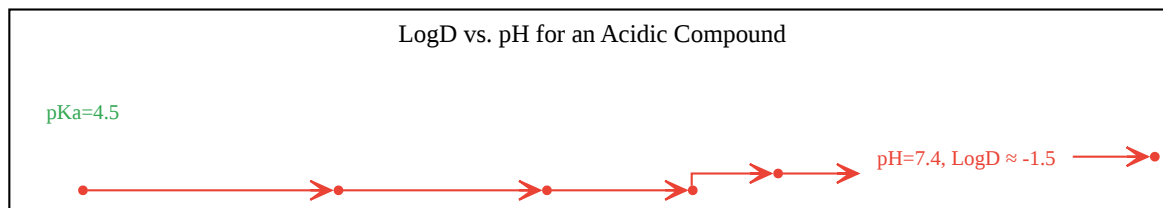
However, for an ionizable molecule like a carboxylic acid, the LogP value only describes the partitioning of the neutral (protonated) form. A more biologically relevant measure is the distribution coefficient (LogD), which accounts for the partitioning of all species (ionized and un-ionized) at a given pH. The relationship between LogP, pKa, and LogD for an acid is given by the following equation:

$$\text{LogD} = \text{LogP} - \log(1 + 10^{(\text{pH} - \text{pKa})})$$

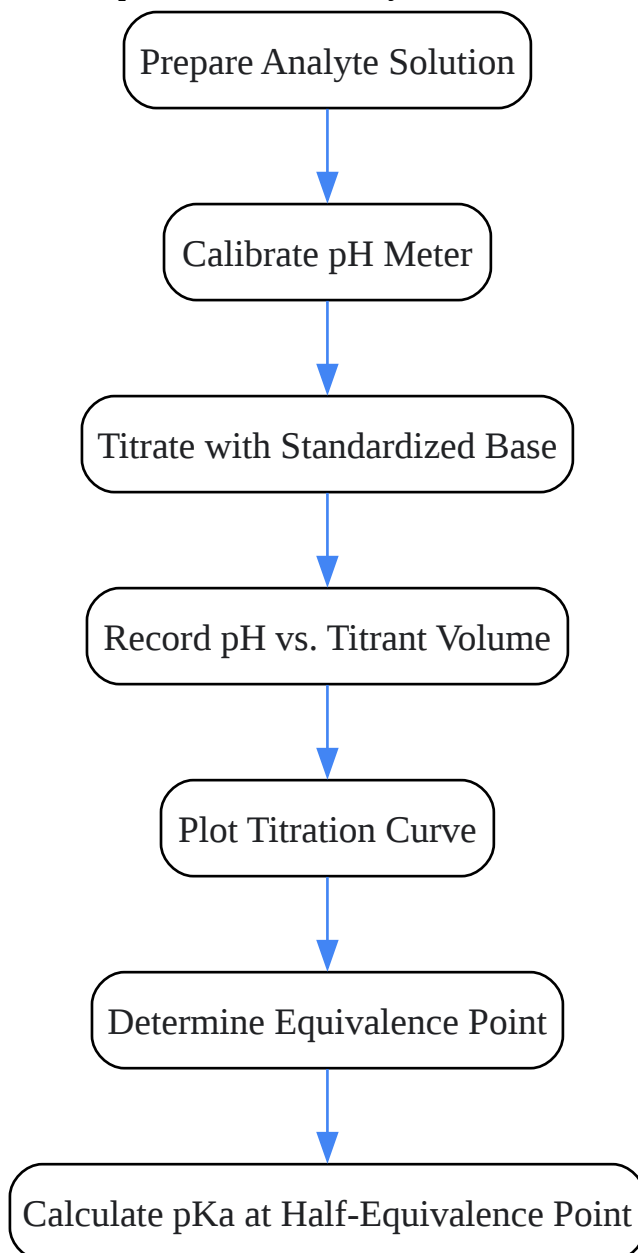
Using our predicted LogP of 1.4 and pKa of 4.5, we can see that at physiological pH (7.4), the LogD would be significantly lower (more hydrophilic) than the LogP, as the molecule will be predominantly in its charged, more water-soluble form.

Below is a diagram illustrating the relationship between pH and the calculated LogD for our target molecule.

LogD vs. pH for an Acidic Compound



Workflow for pKa Determination by Potentiometric Titration



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Caption: Experimental workflow for pKa determination.

Protocol 2: LogP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for LogP determination, involving the direct measurement of the compound's concentration in two immiscible phases.

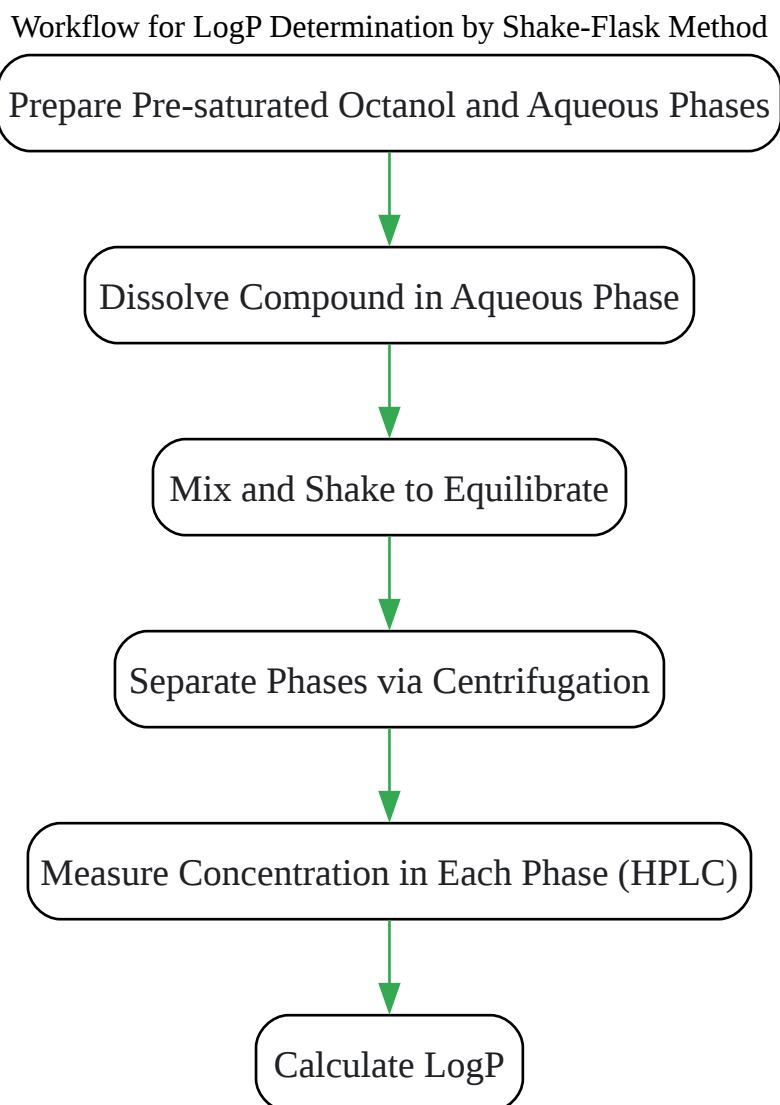
[1] Materials and Equipment:

- **2-(2-fluoro-1-methylcyclopropyl)acetic acid** (high purity)
- n-Octanol (pre-saturated with water)
- Water or buffer of appropriate pH (pre-saturated with n-octanol)
- Separatory funnels or vials
- Mechanical shaker or vortex mixer
- Centrifuge
- Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

- **Phase Preparation:** Pre-saturate the n-octanol with water and the aqueous phase (e.g., pH 2.0 buffer to ensure the acid is in its neutral form) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.
- **Sample Preparation:** Prepare a stock solution of the compound in the aqueous phase at a concentration that is detectable in both phases after partitioning.
- **Partitioning:** Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the pre-saturated n-octanol (e.g., equal volumes).
- **Equilibration:** Shake the mixture for a sufficient amount of time (e.g., 1-2 hours) to ensure equilibrium is reached. The optimal shaking time should be determined empirically.
- **Phase Separation:** Centrifuge the mixture at a low speed to ensure complete separation of the two phases.
- **Concentration Measurement:** Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

- Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: $\text{LogP} = \log_{10}([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$.



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Caption: Experimental workflow for LogP determination.

Conclusion

This technical guide has provided a comprehensive overview of the predicted lipophilicity and pKa of **2-(2-fluoro-1-methylcyclopropyl)acetic acid**, grounded in established principles of physical organic chemistry. The in silico data suggest that this compound is a moderately

lipophilic acid that will exist predominantly as an anion at physiological pH. While these predictions offer valuable guidance for early-stage research, the provided experimental protocols for potentiometric titration and the shake-flask method represent the necessary next steps for obtaining definitive, high-quality data. Such empirical validation is indispensable for building robust structure-activity relationships and for advancing promising compounds through the drug development pipeline.

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